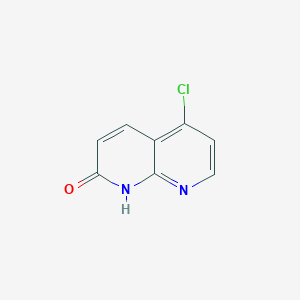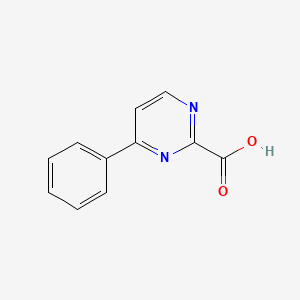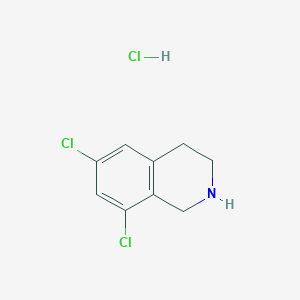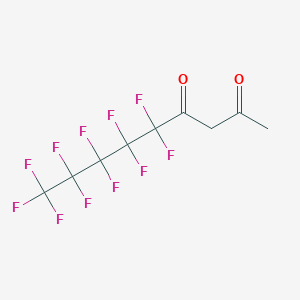
5-Chloro-2,3-dihydro-1-benzofuran-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2,3-dihydro-1-benzofuran-4-amine is a chemical compound that belongs to the benzofuran family . Benzofuran derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine involves the use of 2,3-dihydrobenzofuran, N-chlorosuccinimide, and [TEMPO] [OTf] in chloroform. The mixture is stirred at 25 degrees Celsius for 12 hours. After the reaction, the solvent is removed by rotary evaporation and column chromatography is used for separation .Molecular Structure Analysis
The molecular structure of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine is composed of a benzofuran ring, which is a heterocyclic compound consisting of fused benzene and furan rings .Chemical Reactions Analysis
Benzofuran derivatives, including 5-Chloro-2,3-dihydro-1-benzofuran-4-amine, can undergo a variety of chemical reactions. For instance, they can participate in metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents .Aplicaciones Científicas De Investigación
Photostimulated Reactions
5-Chloro-2,3-dihydro-1-benzofuran-4-amine has been studied in the context of photostimulated reactions. Santiago E. Vaillard and colleagues (2004) demonstrated its involvement in fast tin-free hydrodehalogenation and reductive radical cyclization reactions, leading to the production of reduced products and cyclized reduced products in high yields (Vaillard, Rossi, & Postigo, 2004).
Synthesis and Antimicrobial Activity
Research led by A. S. Lunkad et al. (2015) focused on the synthesis of new benzofuran derivatives, including 5-chloro-2,3-dihydro-1-benzofuran-4-amine. This study also explored the antimicrobial activities of these synthesized compounds (Lunkad et al., 2015).
α-Substituted Benzofuranmethamines Synthesis
Nikhom Wongsa and team (2013) conducted a study on the concise synthesis of α-substituted 2-benzofuranmethamines. This involved using α-substituted 2-benzofuranmethyl carbocation intermediates, which is relevant to 5-Chloro-2,3-dihydro-1-benzofuran-4-amine (Wongsa et al., 2013).
β-Amyloid Aggregation Inhibition
H. Choi and colleagues (2003) synthesized a derivative of 5-chloro-2,3-dihydro-1-benzofuran-4-amine for potential use as a β-amyloid aggregation inhibitor. This research contributes to understanding its application in inhibiting pathological protein aggregation (Choi et al., 2003).
Antimicrobial and Analgesic Activities
Bhovi K. Venkatesh's team (2010) developed a synthesis protocol for 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives. These compounds, related to 5-chloro-2,3-dihydro-1-benzofuran-4-amine, were screened for their antimicrobial and analgesic activities (Venkatesh, Bodke, & Biradar, 2010).
Direcciones Futuras
Benzofuran derivatives, including 5-Chloro-2,3-dihydro-1-benzofuran-4-amine, have shown promise in various fields of scientific research. They could be used to develop new catalysts for a range of reactions, or to study the biochemical and physiological effects of a range of compounds. Furthermore, they have potential applications in the treatment of microbial diseases .
Mecanismo De Acción
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit a wide range of biological and pharmacological activities . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
It is believed to act as a catalyst in a range of reactions, by facilitating the formation of a reactive intermediate. Additionally, it has been found to inhibit the enzyme cytochrome P450, which is involved in the metabolism of a range of drugs and other compounds.
Biochemical Pathways
It is known that benzofuran derivatives can inhibit the enzyme cytochrome p450, which is involved in the metabolism of a range of drugs and other compounds. This suggests that 5-Chloro-2,3-dihydro-1-benzofuran-4-amine may influence metabolic pathways.
Propiedades
IUPAC Name |
5-chloro-2,3-dihydro-1-benzofuran-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2H,3-4,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCQFCDSKKIMJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506315 |
Source


|
| Record name | 5-Chloro-2,3-dihydro-1-benzofuran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,3-dihydro-1-benzofuran-4-amine | |
CAS RN |
76093-76-0 |
Source


|
| Record name | 5-Chloro-2,3-dihydro-1-benzofuran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Trifluoromethyl-benzo[d]isoxazol-3-ylamine](/img/structure/B1354554.png)


![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride](/img/structure/B1354557.png)


![Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B1354562.png)





